molecular formula C9H11BrO B1507289 (3-Bromo-2-ethylphenyl)methanol

(3-Bromo-2-ethylphenyl)methanol

Cat. No. B1507289
M. Wt: 215.09 g/mol
InChI Key: NKNADVUGUOAUNJ-UHFFFAOYSA-N
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Patent
US08389508B2

Procedure details

To a solution of 3-bromo-2-ethylbenzaldehyde (5 g, 23.47 mmol) in Methanol (50 mL) was added NaBH4 (1.776 g, 46.9 mmol) at 0° C. The reaction solution was stirred at room temperature for 2 hours. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate, washed with water, dried over sodium sulphate, concentrated and purified by ISCO column chromatography to afford (3-bromo-2-ethylphenyl)methanol (D133) (3 g) as an oil. MS (ES): C9H11BrO requires 213.99. found 197.0 (M+H+-18).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.776 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH2:10][CH3:11])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[BH4-].[Na+]>CO>[Br:1][C:2]1[C:3]([CH2:10][CH3:11])=[C:4]([CH2:5][OH:6])[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)CC
Name
Quantity
1.776 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by ISCO column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)CO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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